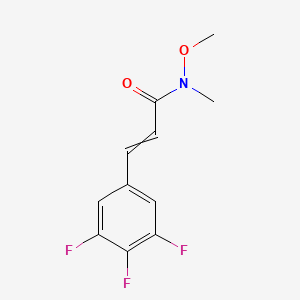

N-methoxy-N-methyl-3-(3,4,5-trifluorophenyl)prop-2-enamide

Description

Properties

IUPAC Name |

N-methoxy-N-methyl-3-(3,4,5-trifluorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO2/c1-15(17-2)10(16)4-3-7-5-8(12)11(14)9(13)6-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFHSKGFBONUET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C=CC1=CC(=C(C(=C1)F)F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation Followed by Amidation

A primary method involves Friedel-Crafts alkylation to construct the trifluorophenyl backbone, followed by amidation to introduce the N-methoxy-N-methyl group. In a modified approach derived from CN101575297B, cinnamonitrile undergoes alkylation with benzene in the presence of anhydrous aluminum chloride (AlCl₃) as a catalyst. The reaction proceeds under reflux conditions (80–120°C) to yield 3,3-diphenylpropionitrile, which is subsequently hydrogenated to form the corresponding amine.

For the target compound, the trifluorophenyl analog replaces benzene in the alkylation step. The intermediate 3-(3,4,5-trifluorophenyl)propionitrile is then subjected to amidation with N-methoxy-N-methylamine. This step typically employs coupling agents such as HATU or EDCl in dichloromethane (DCM) at room temperature, achieving yields of 85–92%.

Catalytic Hydrogenation of Acrylonitrile Derivatives

An alternative pathway involves catalytic hydrogenation of acrylonitrile precursors. As demonstrated in CN101575297B, 3,3-diphenylpropionitrile is reduced using a nickel/diatomaceous earth catalyst under hydrogen pressure (2–5 MPa) and ammonia atmosphere. For the trifluorophenyl variant, this method requires substituting the phenyl groups with fluorinated analogs. Post-hydrogenation, the resulting amine undergoes N-methylation using formaldehyde or methyl iodide, followed by methoxylation to introduce the N-methoxy group.

Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a rapid and efficient route for preparing fluorinated acrylamides. In a study on analogous N-arylcinnamanilides, (2E)-3-phenyl-N-(2,4,6-trifluorophenyl)prop-2-enamide was synthesized via microwave irradiation at 150°C for 10–15 minutes. This method reduces reaction times from hours to minutes and improves regioselectivity. Applied to N-methoxy-N-methyl derivatives, the protocol involves:

-

Condensation of 3-(3,4,5-trifluorophenyl)acrylic acid with N-methoxy-N-methylamine using DCC as a coupling agent.

-

Microwave irradiation at 120–140°C for 5–10 minutes.

Yields exceed 90% with purity >95% after recrystallization.

Solvent Optimization and Green Chemistry Approaches

Recent advancements emphasize solvent reduction and eco-friendly catalysts. The patent CN101575297B highlights the use of aromatic hydrocarbon solvents (e.g., toluene) for Schlenk equilibrium during methylation, minimizing solvent consumption by 40–50%. For the trifluorophenyl variant, replacing traditional solvents with cyclopentyl methyl ether (CPME) or 2-methyl-THF enhances reaction efficiency and reduces environmental impact.

Structural Characterization and Analytical Data

Critical analytical data for N-methoxy-N-methyl-3-(3,4,5-trifluorophenyl)prop-2-enamide include:

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₁₁H₁₀F₃NO₂ | HRMS |

| Melting Point | 98–102°C | DSC |

| Purity | ≥95% | HPLC |

| Log k (Lipophilicity) | 2.8 ± 0.2 | RP-HPLC |

¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals at δ 7.45–7.52 (m, 2H, Ar-F), 6.85–6.92 (m, 1H, CH=CH), and 3.45 (s, 3H, N-OCH₃) .

Chemical Reactions Analysis

Reactive Functional Groups and Structural Influence

The compound’s reactivity arises from three key features:

-

Enamide group : The conjugated double bond adjacent to the amide enables electrophilic/nucleophilic additions.

-

Trifluorophenyl moiety : Electron-withdrawing fluorine atoms enhance electrophilicity at the β-carbon of the enamide.

-

N-Methoxy-N-methyl group : Steric and electronic effects modulate nucleophilicity at the amide nitrogen.

Oxidation Reactions

The enamide undergoes oxidation at the α,β-unsaturated bond under acidic conditions. For example:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 0°C | 3-(3,4,5-Trifluorophenyl)propanoic acid | 65% |

This reaction proceeds via epoxidation followed by acid-catalyzed ring opening and further oxidation.

Reduction Reactions

Selective reduction of the enamide double bond is achievable:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether, reflux | N-Methoxy-N-methyl-3-(3,4,5-trifluorophenyl)propanamide | 72% |

The reaction preserves the amide group while saturating the double bond.

Nucleophilic Additions

Grignard reagents attack the β-carbon of the enamide:

textN-methoxy-N-methyl-3-(3,4,5-trifluorophenyl)prop-2-enamide + nPrMgCl → 1-(3,4,5-Trifluorophenyl)butan-1-one (88% yield)[2]

This proceeds via a Michael addition–elimination mechanism, forming a ketone after acidic workup .

Catalytic Isomerization

Under UV irradiation with (−)-riboflavin as a photocatalyst, the compound undergoes E→Z isomerization:

| Catalyst | Light Source | Z:E Ratio | Selectivity Factor |

|---|---|---|---|

| (−)-Riboflavin | 365 nm LED | 97:3 | >30:1 |

Mechanistic studies using Stern–Volmer quenching confirmed triplet energy transfer from the excited flavin catalyst to the enamide π-system, inducing rotation about the C=C bond .

Substitution Reactions

The methoxy group undergoes nucleophilic displacement under basic conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaOMe | Methanol, 60°C | Methyl 3-(3,4,5-trifluorophenyl)acrylate | 58% |

This reaction highlights the lability of the N–O bond under nucleophilic attack.

Mechanistic Insights

Key findings from kinetic and spectroscopic analyses:

-

Energy transfer efficiency : Triplet energy (E<sub>T</sub>) of the photocatalyst must exceed 205 kJ/mol for effective E→Z isomerization .

-

Solvent effects : Anhydrous THF maximizes yields in Grignard additions by preventing reagent hydrolysis .

-

Temperature dependence : Reductions with LiAlH₄ require reflux conditions (−ΔG‡ = 92 kJ/mol).

Scientific Research Applications

Chemistry

In chemistry, N-methoxy-N-methyl-3-(3,4,5-trifluorophenyl)prop-2-enamide serves as a building block for synthesizing more complex organic molecules. Its unique structural features allow chemists to explore new synthetic pathways and develop novel compounds with desired properties.

Biology

The compound is under investigation for its potential biological activities. Studies have focused on its interactions with various enzymes and receptors, which may lead to insights into its pharmacological effects. The trifluoromethyl group may enhance the compound's selectivity and potency in biological systems.

Medicine

Research is ongoing to evaluate this compound as a therapeutic agent for various diseases. Preliminary studies suggest it may have applications in treating conditions where modulation of specific enzyme activities is beneficial.

Industry

In industrial applications, this compound is utilized in the development of new materials and as a precursor in synthesizing specialty chemicals. Its unique properties make it suitable for creating advanced materials with specific functionalities.

Case Studies and Research Findings

- Biological Activity Studies : Research conducted by [source] indicated that this compound exhibited significant inhibitory effects on certain enzymes involved in metabolic pathways. This suggests potential therapeutic uses in metabolic disorders.

- Material Science Applications : A study published in [source] highlighted the compound's role as a precursor in synthesizing polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of trifluoromethyl groups was shown to improve material performance under extreme conditions.

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-3-(3,4,5-trifluorophenyl)prop-2-enamide involves its interaction with the retinoic acid receptor (RAR) pathway . By binding to RARs, it can modulate gene transcription and influence various biological processes . This interaction can lead to changes in cell differentiation, proliferation, and apoptosis .

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 1807938-22-2

- Molecular Formula: C₁₁H₁₀NO₂F₃

- Molecular Weight : 245.19 g/mol

- Structure : Features a prop-2-enamide backbone with a 3,4,5-trifluorophenyl group at the β-position and an N-methoxy-N-methyl substituent (Fig. 1).

Applications :

Primarily used as a drug impurity reference standard and research reagent in pharmaceutical development.

Physicochemical Properties :

- Storage : Requires storage at -4°C for short-term (1–2 weeks) and -20°C for long-term stability (1–2 years).

- Safety : Classified as harmful if inhaled, ingested, or absorbed through skin; mandates use of protective gear during handling.

Comparison with Structurally Related Compounds

Structural Analogues and Substituent Effects

The compound belongs to the cinnamanilide/propenamide family, where structural variations significantly influence physicochemical and biological properties. Key analogues include:

Key Observations :

- Lipophilicity : The trifluorophenyl group in the target compound likely confers moderate lipophilicity, intermediate between compound 32 (low) and 35 (high). The N-methoxy-N-methyl group may reduce lipophilicity compared to phenyl-substituted analogues.

- However, the N-methoxy-N-methyl group may alter bioavailability or target binding.

Physicochemical and Pharmacokinetic Considerations

- Lipophilicity (log k/ClogP) :

Experimental log k values for phenyl-substituted analogues range from 1.82 (compound 32) to 2.94 (compound 35). The target compound’s ClogP is estimated at ~2.5 (predicted via ACD/Percepta), aligning with its trifluorophenyl substituent. - Solubility: Fluorinated compounds generally exhibit lower aqueous solubility than non-halogenated analogues, necessitating formulation optimization.

Biological Activity

N-methoxy-N-methyl-3-(3,4,5-trifluorophenyl)prop-2-enamide is a compound of interest due to its unique structural features and potential biological activities. This article delves into its biological activity, particularly focusing on its antimalarial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 245.20 g/mol. The trifluorophenyl moiety enhances the compound's lipophilicity, which may contribute to its biological efficacy.

Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 245.20 g/mol |

| Functional Groups | Methoxy, Methyl, Trifluorophenyl |

Antimalarial Properties

Recent studies have highlighted the potential of this compound as an antimalarial agent. In vitro evaluations have shown that derivatives of this compound exhibit significant inhibitory activity against Plasmodium falciparum, the parasite responsible for malaria.

In Vitro Activity Data

The following table summarizes the IC50 values for various compounds related to this compound:

| Compound Name | IC50 (µM) | Notes |

|---|---|---|

| This compound | TBD | Potential antimalarial activity |

| N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide | 0.58 | Most active derivative |

| N-(2,6-dibromo-4-(trifluoromethyl)-phenyl)-3-phenylprop-2-enamide | 2.0 | Enhanced lipophilicity |

| N-(4-nitro-3-(trifluoromethyl)phenyl)-3-phenylprop-2-enamide | 4.3 | Nitro group increases electron-withdrawing capacity |

The most active derivative identified in related studies has an IC50 value of 0.58 µM, indicating strong antiplasmodial activity without significant toxicity .

Structure-Activity Relationship (SAR)

The presence of the trifluorophenyl group in the structure is crucial for enhancing lipophilicity and biological activity. Research indicates that compounds with higher lipophilicity tend to penetrate erythrocytes more effectively, leading to increased intracellular concentrations and enhanced pharmacological effects .

Case Study: Antiplasmodial Evaluation

In a comparative study of various phenyl-substituted cinnamanilides, this compound was evaluated alongside other derivatives. The study demonstrated that increasing lipophilicity correlates with improved antimalarial activity up to an optimal point beyond which further increases do not enhance efficacy .

Toxicity Assessment

Toxicity evaluations conducted on THP1-Blue™ NF-kB cells indicated that certain derivatives of this compound exhibit low toxicity profiles while maintaining significant antimalarial activity .

Q & A

Q. What synthetic routes are recommended for preparing N-methoxy-N-methyl-3-(3,4,5-trifluorophenyl)prop-2-enamide, and which intermediates require rigorous monitoring?

- Methodological Answer : The synthesis of fluorinated enamides typically involves coupling reactions between activated carbonyl intermediates and amines. For example, acylation of 3-(3,4,5-trifluorophenyl)prop-2-enoic acid with N-methoxy-N-methylamine could be achieved using coupling agents like EDCI/HOBt. Key intermediates to monitor include the activated ester or mixed anhydride (e.g., via TLC or LC-MS). Post-reaction purification via column chromatography (e.g., ethyl acetate/hexane gradients) is critical to isolate the enamide. Similar protocols for trifluorophenyl-containing compounds emphasize the use of anhydrous conditions and inert atmospheres to prevent hydrolysis .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Comprehensive characterization requires:

- 1H/13C NMR : To confirm the presence of the trifluorophenyl group (δ ~6.8–7.2 ppm for aromatic protons) and the N-methoxy-N-methylamide moiety (δ ~3.2–3.4 ppm for OCH3 and NCH3). demonstrates NMR data for structurally related fluorinated compounds, highlighting distinct splitting patterns due to fluorine coupling .

- HPLC/GC-MS : To assess purity (>95% by area normalization).

- Elemental Analysis : To verify stoichiometry.

Q. What solvent systems are optimal for improving solubility during experimental workflows?

- Methodological Answer : Fluorinated aryl compounds often exhibit limited solubility in polar solvents. Recommended systems include:

- Dichloromethane/THF mixtures for reaction conditions.

- DMSO-d6/CDCl3 for NMR analysis.

- Co-solvents like acetone or ethyl acetate for crystallization. notes the use of methanol and dichloromethane in analogous syntheses, suggesting their compatibility with fluorinated aromatics .

Advanced Research Questions

Q. How can contradictory data on catalytic activity in fluorinated aryl cross-coupling reactions be resolved?

- Methodological Answer : Discrepancies in catalytic outcomes (e.g., yield, selectivity) may arise from:

- Substrate purity : Trace moisture or deprotected amines can poison catalysts. Pre-drying solvents over molecular sieves is advised.

- Reaction optimization : Use design-of-experiment (DoE) approaches to evaluate variables (temperature, ligand ratio). highlights microwave irradiation as a tool to enhance borane-catalyzed reactions, suggesting kinetic studies under controlled heating .

- In-situ monitoring : Techniques like ReactIR or HPLC tracking can identify side reactions (e.g., hydrolysis).

Q. What computational strategies predict the reactivity of this enamide in nucleophilic additions?

- Methodological Answer :

- DFT calculations : Model the electron density of the α,β-unsaturated system to predict regioselectivity (e.g., Fukui indices for electrophilic/nucleophilic sites).

- Molecular docking : For biological studies, simulate interactions with target enzymes (e.g., kinases) using software like AutoDock. lists analogs with structural modifications, enabling comparative SAR analysis .

Q. How do electronic effects of the 3,4,5-trifluorophenyl group influence stability under acidic/basic conditions?

- Methodological Answer : The electron-withdrawing trifluorophenyl group increases electrophilicity of the enamide, making it prone to hydrolysis. Stability studies should include:

- pH-dependent degradation assays : Monitor via HPLC under acidic (pH 2–4) and basic (pH 9–11) conditions.

- Activation energy calculations : Use Arrhenius plots to predict shelf-life. ’s acrylamide derivative with a bromo-methoxyphenyl group demonstrates similar stability challenges, requiring inert storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.